
Irigenin trimethyl ether
描述
鸢尾素三甲醚是鸢尾素的衍生物,鸢尾素是一种天然异黄酮类化合物,主要从鸢尾属和肖鸢尾属(鸢尾科)中分离得到。 鸢尾素以其多功能的生物活性而闻名,包括抗癌、抗炎和神经保护作用 。三甲醚衍生物的合成是为了增强化合物的稳定性和生物利用度。
准备方法
合成路线和反应条件
鸢尾素三甲醚的合成通常涉及鸢尾素的甲基化。 鸢尾素可以通过使用 70% 酒精进行粗提取从植物来源中提取,然后用石油醚、二氯甲烷、乙酸乙酯和正丁醇等溶剂进行分馏 。 甲基化过程包括在回流条件下,在碳酸钾等碱的存在下,使鸢尾素与甲基碘化物等甲基化剂反应 .
工业生产方法
鸢尾素三甲醚的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度。使用连续流动反应器和高效液相色谱 (HPLC) 等先进的纯化技术可以提高工业生产的效率。
化学反应分析
反应类型
鸢尾素三甲醚会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 可以使用硼氢化钠等还原剂进行还原反应。
取代: 亲核取代反应可以与甲醇钠等试剂一起发生。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 回流条件下甲醇中的甲醇钠。
主要生成物
氧化: 形成羟基化衍生物。
还原: 形成还原的异黄酮类衍生物。
取代: 形成甲氧基取代的衍生物。
科学研究应用
鸢尾素三甲醚具有广泛的科学研究应用:
化学: 用作合成其他生物活性化合物的先驱。
生物学: 研究其对细胞信号通路和基因表达的影响。
医学: 研究其作为抗癌、抗炎和神经保护剂的潜力.
工业: 用于开发药物和保健品。
作用机制
鸢尾素三甲醚通过各种分子靶点和途径发挥其作用:
相似化合物的比较
类似化合物
鸢尾素: 具有类似生物活性的母体化合物,但稳定性和生物利用度较低。
鸢尾苷: 另一种具有可比的抗癌和抗炎特性的异黄酮类化合物。
染料木黄酮: 一种众所周知的异黄酮类化合物,其抗癌和雌激素活性已得到广泛研究。
独特性
鸢尾素三甲醚与母体化合物鸢尾素相比,具有增强的稳定性和生物利用度,这使其成为药物应用的更有效候选者。
常见问题
Q. Basic: What analytical techniques are recommended for isolating and characterizing Irigenin trimethyl ether in plant extracts?
This compound can be isolated using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for structural confirmation . For complex matrices, GC-MS with derivatization (e.g., trimethylsilylation) enhances sensitivity, particularly for differentiating isomers with similar retention times . Preparative thin-layer chromatography (TLC) is also used for initial fractionation. Validation should include NMR spectroscopy (e.g., H and C) to confirm methoxy group positions and scaffold integrity .
Q. Basic: How is the anticancer activity of this compound typically evaluated in vitro?
Standard protocols involve MTT assays to assess cytotoxicity, with careful attention to cell line selection (e.g., colon cancer Coca-2 vs. normal CCD841 cells) and concentration gradients (e.g., 0–100 μM) . Normalization to non-cancerous cell lines is critical to distinguish selective toxicity. Data should include dose-response curves , IC calculations, and statistical validation (e.g., Student’s t-test with p < 0.05) .
Q. Advanced: How can researchers resolve discrepancies in cytotoxicity data across studies (e.g., varying IC50_{50}50 values)?
Discrepancies often arise from differences in cell culture conditions , solvent effects (e.g., DMSO concentration), or compound purity . To mitigate:
- Standardize protocols using CLSI guidelines for cell viability assays.
- Validate purity via HPLC-UV/Vis (>95%) and account for batch-to-batch variability.
- Cross-reference pharmacokinetic parameters (e.g., solubility, stability in media) using techniques like LC-MS/MS to quantify degradation .
Q. Advanced: What strategies improve the solubility and bioavailability of this compound in pharmacological studies?
Due to its hydrophobic nature, nanoparticle encapsulation (e.g., PLGA or liposomes) or co-solvent systems (e.g., PEG-400/water) are effective . Phase solubility studies with cyclodextrins (e.g., β-cyclodextrin) can enhance aqueous solubility. For in vivo models, pharmacokinetic profiling via HPLC-MS after oral/intraperitoneal administration is recommended to assess bioavailability .
Q. Advanced: How does this compound modulate ABCG2 transporter activity, and what experimental models validate this?
In JC-1 efflux assays , this compound inhibits ABCG2 with an IC of ~15 μM, comparable to known inhibitors like Ko143 . Use live-cell imaging with fluorescent substrates (e.g., mitoxantrone) to quantify efflux inhibition. Pair with Western blotting to measure ABCG2 protein expression post-treatment. Confirm specificity via competitive binding assays using structural analogs (e.g., chromone derivatives) .
Q. Advanced: What structural features of this compound correlate with aromatase inhibition?
Molecular docking studies reveal that methoxy groups at positions 3', 4', and 7 enhance hydrophobic interactions with aromatase’s active site (e.g., residues Met374, Leu477) . Compare IC values with analogs (e.g., myricetin-3,7,4'-trimethyl ether) to establish structure-activity relationships . Use in silico mutagenesis to predict critical residues for binding .
Q. Basic: What statistical methods are appropriate for analyzing this compound’s biological activity?
Student’s t-test (for two-group comparisons) or ANOVA (for multi-group studies) with post-hoc corrections (e.g., Tukey’s test) are standard . Data should be reported as mean ± SD (n ≥ 3 replicates). For dose-response curves, use non-linear regression (e.g., GraphPad Prism) to calculate IC and Hill slopes .
Q. Advanced: What synthetic routes are available for this compound, and how are intermediates characterized?
A validated route involves demethylation of apigenin trimethyl ether using boron tribromide , followed by iodination and methylation to introduce methoxy groups . Monitor reactions via TLC and purify intermediates via column chromatography . Confirm structures using H NMR (e.g., singlet peaks for methoxy groups at δ 3.8–4.0 ppm) and HR-MS for exact mass .
Q. Basic: How can researchers ensure reproducibility in studies involving this compound?
- Document batch-specific data (e.g., purity, supplier).
- Include positive controls (e.g., doxorubicin for cytotoxicity assays) and vehicle controls (e.g., DMSO).
- Adhere to FAIR data principles : Share raw chromatograms, spectra, and statistical scripts in repositories .
Q. Advanced: What computational tools are used to predict the pharmacokinetic properties of this compound?
SwissADME predicts absorption (e.g., LogP ≈ 2.5) and Boiled-Egg model for blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like α9β1 integrins . Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .
属性
分子式 |
C21H22O8 |
---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
5,6,7-trimethoxy-3-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-14-7-11(8-15(24-2)19(14)26-4)12-10-29-13-9-16(25-3)20(27-5)21(28-6)17(13)18(12)22/h7-10H,1-6H3 |
InChI 键 |
NCEXCGUAXVAJMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。